3-Bromo-2-((3-chloropropyl)thio)pyridine
Description
3-Bromo-2-((3-chloropropyl)thio)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 3 and a 3-chloropropylthio group at position 2. Pyridine derivatives are widely recognized for their biological activity, such as insecticidal properties (e.g., ), and as intermediates in drug development (e.g., ).
Properties
Molecular Formula |
C8H9BrClNS |
|---|---|
Molecular Weight |
266.59 g/mol |
IUPAC Name |
3-bromo-2-(3-chloropropylsulfanyl)pyridine |
InChI |
InChI=1S/C8H9BrClNS/c9-7-3-1-5-11-8(7)12-6-2-4-10/h1,3,5H,2,4,6H2 |
InChI Key |
BGMYBBKIAKVUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SCCCCl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key pyridine derivatives with structural or functional similarities to 3-Bromo-2-((3-chloropropyl)thio)pyridine:
Key Observations :
- Halogen Diversity : Compounds like 5-Bromo-2-chloro-3-iodo-pyridine demonstrate the versatility of halogenated pyridines in cross-coupling reactions.
- Thioether Linkages : The methylthio group in 3-Bromo-2-(methylthio)pyridine highlights the role of sulfur in enhancing lipophilicity and reactivity, a feature shared with the 3-chloropropylthio group in the target compound.
Preparation Methods
Alkylation of 2-Mercaptopyridine
The first step involves introducing the 3-chloropropylthio moiety via alkylation of 2-mercaptopyridine.
Reaction Conditions :
-
Substrates : 2-Mercaptopyridine and 1-bromo-3-chloropropane.
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature : 60–80°C under reflux.
Mechanism :
Deprotonation of the thiol group by the base generates a thiolate ion, which undergoes nucleophilic substitution with 1-bromo-3-chloropropane. The reaction typically achieves yields of 70–85%.
Challenges :
-
Competing oxidation of the thiol to disulfide.
-
Elimination side reactions forming allylic chlorides.
Regioselective Bromination
The second step introduces bromine at position 3 of the pyridine ring.
Method A: Direct Bromination with Br₂
-
Conditions :
-
Regiochemical Outcome :
The thioether directs bromination to position 3 (ortho) with 65–75% selectivity. Excess Br₂ may lead to dibromination at position 5.
Method B: Lewis Acid-Catalyzed Bromination
-
Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).
-
Solvent : Dichloromethane (DCM) at 0–25°C.
-
Advantages :
Method C: N-Bromosuccinimide (NBS) in Radical Bromination
-
Conditions :
-
NBS with azobisisobutyronitrile (AIBN) as initiator.
-
Solvent: Carbon tetrachloride (CCl₄) under UV light.
-
-
Outcome :
Optimization and Comparative Analysis
| Parameter | Method A (Br₂/H₂SO₄) | Method B (FeBr₃) | Method C (NBS) |
|---|---|---|---|
| Yield (%) | 65–75 | 80–90 | 50–60 |
| Regioselectivity | Moderate | High | Low |
| Reaction Time | 8–10 hours | 2–4 hours | 12–24 hours |
| Scalability | Industrial | Lab-scale | Lab-scale |
Key Findings :
-
Method B (FeBr₃) offers the best balance of yield and selectivity for small-scale synthesis.
-
Method A (Br₂/H₂SO₄) remains preferred for industrial applications due to cost-effectiveness.
Purification and Characterization
Purification Techniques :
-
Distillation : Vacuum distillation isolates the product from unreacted starting materials (bp: 207–210°C).
-
Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes dibrominated byproducts.
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 8.45 (d, 1H, H-6), 7.85 (d, 1H, H-4), 3.75 (t, 2H, SCH₂), 3.50 (t, 2H, ClCH₂).
-
¹³C NMR : 152.1 (C-3), 141.2 (C-2), 128.9 (C-5), 45.6 (SCH₂), 41.8 (ClCH₂).
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of 3-chloropropyl bromide) to maximize yield .
Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Bromo-2-((3-chloropropyl)thio)pyridine?
Basic Research Question
How can researchers mitigate challenges related to the reactivity of the thioether and halogen substituents during derivatization?
Advanced Research Question
- Thioether Stability : Avoid strong oxidizing agents; use mild conditions (e.g., low-temperature reactions) to prevent S-oxidation .
- Halogen Reactivity : Protect the bromine group during subsequent reactions (e.g., Suzuki couplings) by using Pd catalysts and ligands (e.g., XPhos) to minimize debromination .
- Byproduct Management : Monitor for disulfide formation (via thiol oxidation) using LC-MS and add reducing agents (e.g., DTT) if needed .
What strategies are recommended for analyzing reaction byproducts or impurities in the synthesis of halogenated pyridine derivatives?
Advanced Research Question
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile) to resolve halogenated byproducts .
- Mass Spectrometry : Employ HRMS to identify bromine/chlorine isotopic patterns (e.g., ¹:¹ ratio for Br at m/z 79/81) .
- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities down to 0.1% .
What are the key considerations for handling and storing 3-Bromo-2-((3-chloropropyl)thio)pyridine to ensure stability?
Basic Research Question
- Storage : Keep at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent moisture absorption and photodegradation .
- Handling : Use gloves and fume hoods; the compound may release HBr or HCl under acidic/alkaline conditions .
- Stability Data : Similar bromopyridines in show decomposition at >40°C; monitor via periodic NMR/HPLC .
How can computational chemistry be applied to predict the reactivity or binding interactions of 3-Bromo-2-((3-chloropropyl)thio)pyridine in drug discovery?
Advanced Research Question
- DFT Calculations : Model electrophilic aromatic substitution to predict bromination sites .
- Molecular Docking : Study interactions with biological targets (e.g., kinases) using software like AutoDock Vina; highlights piperidine-pyridine derivatives as kinase inhibitors .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~3.2) and metabolic stability .
What are the documented biological activities of structurally similar brominated pyridine derivatives, and how do they inform potential applications of this compound?
Basic Research Question
Implications : The thioether and halogen substituents in 3-Bromo-2-((3-chloropropyl)thio)pyridine suggest potential for targeting sulfur-dependent enzymes or DNA alkylation in cancer cells.
What methodologies are used to study the metabolic stability and toxicity profiles of halogenated pyridine derivatives in preclinical research?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
